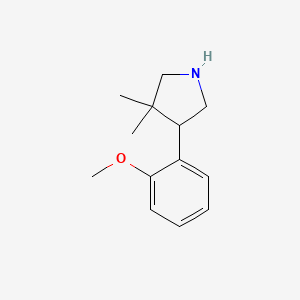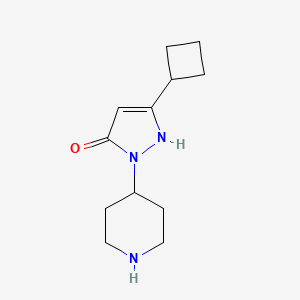
2-Cyclopropyl-6-(2-Methylpiperidin-1-yl)pyrimidin-4-amin
Übersicht
Beschreibung
2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine, also referred to as CX-4945, is a novel and potent inhibitor of protein kinase CK2. It belongs to the class of organic compounds known as phenylimidazoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring linked to a piperidine ring through a carbon bond . The molecular weight is 232.32 g/mol.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antimykotika
Diese Verbindung wurde auf ihr Potenzial als Antimykotikum untersucht. Das Vorhandensein des Pyrimidinamin-Restes deutet darauf hin, dass es die Synthese von Pilz-DNA und -RNA stören und so das Pilzwachstum hemmen könnte. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Behandlungen für Pilzinfektionen, die gegen aktuelle Medikamente resistent sind .
Agrarchemie: Fungizide
Im Agrarsektor könnte diese Verbindung zur Herstellung von Fungiziden verwendet werden, die Nutzpflanzen vor Pilzkrankheiten schützen. Ihre strukturelle Ähnlichkeit mit anderen Pyrimidinaminen, die für ihre fungiziden Eigenschaften bekannt sind, deutet darauf hin, dass sie bei der Vorbeugung von Pflanzenkrankheiten wirksam sein könnte, was zu höheren Erträgen und Ernährungssicherheit führt .
Krebsforschung: Kinasehemmung
Kinasen sind Enzyme, die eine bedeutende Rolle bei der Zellsignalgebung und der Entstehung von Krebs spielen. Das Grundgerüst dieser Verbindung deutet auf ein Potenzial für die Kinasehemmung hin, was zur Entwicklung gezielter Krebstherapien führen könnte .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-9-4-2-3-7-17(9)12-8-11(14)15-13(16-12)10-5-6-10/h8-10H,2-7H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWSRUQEKHUIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470438.png)
![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)